molecular formula C10H13BFNO3 B1451408 (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid CAS No. 874219-32-6

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Cat. No.: B1451408
CAS No.: 874219-32-6
M. Wt: 225.03 g/mol
InChI Key: GFXXWQFBQBTTAV-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO3 and its molecular weight is 225.03 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, this compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . These properties can potentially influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active terphenyls .

Biochemical Analysis

Biochemical Properties

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is crucial in the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the active site serine residue, effectively blocking the enzyme’s activity . Additionally, this compound can interact with other proteins and enzymes that have active sites containing nucleophilic residues, further expanding its utility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can influence cellular metabolism, potentially altering the balance of metabolic pathways and fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can result in the inhibition or activation of the target enzyme, depending on the nature of the interaction. For example, the boronic acid group can form a reversible covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where the compound is continuously present. In in vivo studies, the compound’s effects may be transient due to metabolic clearance and other physiological factors.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to achieve a measurable biological response. At very high doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These interactions can lead to changes in metabolic flux and the accumulation or depletion of specific metabolites. Additionally, this compound may influence the activity of coenzymes and other regulatory molecules, further impacting metabolic pathways and cellular homeostasis.

Properties

IUPAC Name

[4-fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXXWQFBQBTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660218
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-32-6
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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